molecular formula C18H15OPS2 B14305180 2,2'-(Phenylphosphoryl)di(benzene-1-thiol) CAS No. 119327-21-8

2,2'-(Phenylphosphoryl)di(benzene-1-thiol)

Cat. No.: B14305180
CAS No.: 119327-21-8
M. Wt: 342.4 g/mol
InChI Key: PFOPCYJXYTTWRT-UHFFFAOYSA-N
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Description

Bis(2-mercaptophenyl)phenylphosphine oxide is a chemical compound known for its unique properties and applications in various fields. It is a derivative of phosphine oxide and contains both mercapto and phenyl groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-mercaptophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine with 2-mercaptophenol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of bis(2-mercaptophenyl)phenylphosphine oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis(2-mercaptophenyl)phenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding phosphine.

    Substitution: The phenyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phenylphosphine oxides.

Scientific Research Applications

Bis(2-mercaptophenyl)phenylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism of action of bis(2-mercaptophenyl)phenylphosphine oxide involves its ability to interact with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, affecting their function. The phenylphosphine oxide moiety can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Known for its use as a photoinitiator in polymerization reactions.

    Phenylphosphine oxide: A simpler analog with similar reactivity but fewer functional groups.

Uniqueness

Bis(2-mercaptophenyl)phenylphosphine oxide is unique due to the presence of both mercapto and phenyl groups, which enhance its reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

119327-21-8

Molecular Formula

C18H15OPS2

Molecular Weight

342.4 g/mol

IUPAC Name

2-[phenyl-(2-sulfanylphenyl)phosphoryl]benzenethiol

InChI

InChI=1S/C18H15OPS2/c19-20(14-8-2-1-3-9-14,15-10-4-6-12-17(15)21)16-11-5-7-13-18(16)22/h1-13,21-22H

InChI Key

PFOPCYJXYTTWRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2S)C3=CC=CC=C3S

Origin of Product

United States

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